Cas no 138828-05-4 (1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-)
138828-05-4 structure
Product Name:1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-
CAS-nummer:138828-05-4
MF:C14H14N2O2
MW:242.273163318634
CID:152181
PubChem ID:132178
Update Time:2025-04-19
1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-
- 3-amino-4a,8-dimethyl-1H-phenoxazin-2-one
- 3-Amino-1,4a-dihydro-4a,8-dimethyl-2H-phenoxazin-2-one
- 3-amino-4a,8-dimethyl-1H-phenoxazin-2(4aH)-one
- ADDPO
- DTXSID90930226
- 138828-05-4
-
- Inchi: 1S/C14H14N2O2/c1-8-3-4-12-10(5-8)16-13-6-11(17)9(15)7-14(13,2)18-12/h3-5,7H,6,15H2,1-2H3
- InChI-sleutel: XVELFJQKZHIUFS-UHFFFAOYSA-N
- LACHT: O1C2C=CC(C)=CC=2N=C2CC(C(=CC12C)N)=O
Berekende eigenschappen
- Exacte massa: 242.10562
- Monoisotopische massa: 242.106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 455
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 64.7Ų
Experimentele eigenschappen
- Dichtheid: 1.33
- Kookpunt: 451.2°Cat760mmHg
- Vlampunt: 226.7°C
- Brekindex: 1.657
- PSA: 64.68
1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl- Gerelateerde literatuur
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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